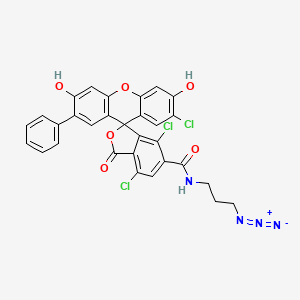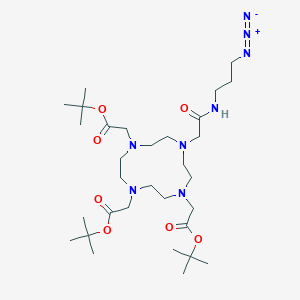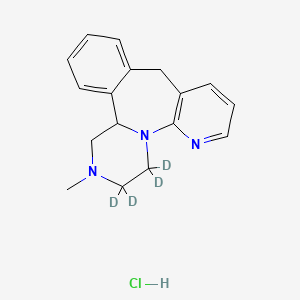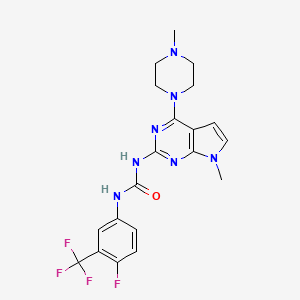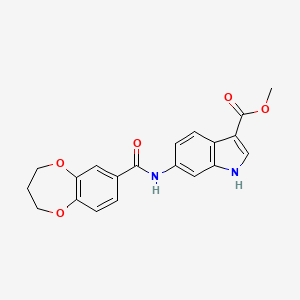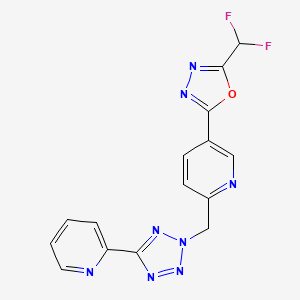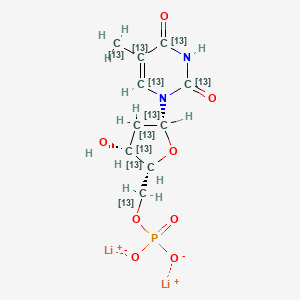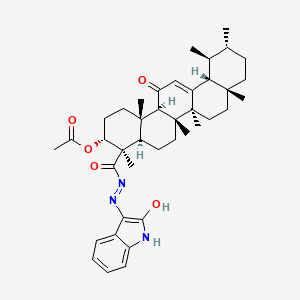
Anti-inflammatory agent 62
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 62 is a compound known for its ability to mitigate inflammation and oxidative stress. It has shown promise in reducing acetaminophen-induced hepatotoxicity in HepG2 cells by modulating inflammatory and oxidative stress pathways . This compound is primarily used for research purposes and is not intended for human consumption.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 62 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: Anti-inflammatory agent 62 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Anti-inflammatory agent 62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, particularly in reducing oxidative stress and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Potential use in developing new anti-inflammatory drugs and formulations.
作用機序
The mechanism of action of anti-inflammatory agent 62 involves modulating inflammatory and oxidative stress pathways. It targets specific molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This dual action helps reduce inflammation and protect cells from oxidative damage .
類似化合物との比較
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): These drugs, such as aspirin and ibuprofen, inhibit the cyclooxygenase pathway to reduce inflammation.
Uniqueness: Anti-inflammatory agent 62 is unique in its dual action of modulating both inflammatory and oxidative stress pathways. This makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics .
特性
分子式 |
C40H53N3O5 |
|---|---|
分子量 |
655.9 g/mol |
IUPAC名 |
[(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4-[(2-hydroxy-1H-indol-3-yl)iminocarbamoyl]-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C40H53N3O5/c1-22-13-16-36(4)19-20-38(6)26(31(36)23(22)2)21-28(45)33-37(5)17-15-30(48-24(3)44)40(8,29(37)14-18-39(33,38)7)35(47)43-42-32-25-11-9-10-12-27(25)41-34(32)46/h9-12,21-23,29-31,33,41,46H,13-20H2,1-8H3/t22-,23+,29-,30-,31+,33-,36-,37+,38-,39-,40-/m1/s1 |
InChIキー |
HUTVFNMQVKLHIT-DDFYLOPLSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
正規SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)C2C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


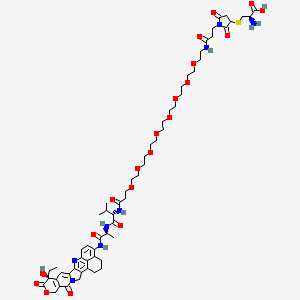

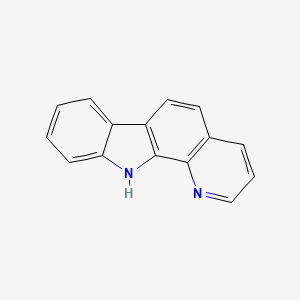

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
